molecular formula C11H10N2O2 B12550929 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one CAS No. 165822-41-3

4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B12550929
CAS No.: 165822-41-3
M. Wt: 202.21 g/mol
InChI Key: HILGKTARZNGMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one typically involves the reaction of indole derivatives with oxazolidinone precursors. One common method is the cyclization of N-(indol-3-yl)amides with carbonyl compounds under acidic or basic conditions . Another approach involves the use of isocyanates and indole derivatives in the presence of catalysts like palladium or copper .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one is unique due to its combined indole and oxazolidinone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both medicinal and industrial applications .

Properties

CAS No.

165822-41-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10N2O2/c14-11-13-10(6-15-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12H,6H2,(H,13,14)

InChI Key

HILGKTARZNGMIT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.